molecular formula C5H10ClNO2 B2597105 5-Aminooxan-3-one hydrochloride CAS No. 2007916-70-1

5-Aminooxan-3-one hydrochloride

Cat. No. B2597105
CAS RN: 2007916-70-1
M. Wt: 151.59
InChI Key: ZAPRFYBXNLTCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 5-Aminooxan-3-one (the base compound) involves a five-membered ring with an amine group and a carbonyl group . The hydrochloride form would involve an additional chloride ion. The exact 3D structure would need to be determined using appropriate analytical techniques.


Physical And Chemical Properties Analysis

5-Aminooxan-3-one has a density of 1.1±0.1 g/cm^3, a boiling point of 225.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 28.3±0.3 cm^3, a polar surface area of 52 Å^2, and a molar volume of 101.6±3.0 cm^3 . The hydrochloride form would have slightly different properties.

Scientific Research Applications

Chiral Building Blocks in Synthesis

5-Aminooxan-3-one hydrochloride is used as a chiral building block in the synthesis of complex molecules. For instance, it has been utilized in the preparation of δ-sugar amino acids, such as (3R,5S)-5-(aminoethyl)-3-hydroxytetrahydrofurane-3-carboxylic acid. This compound is interesting for its potential in the development of new peptidomimetics, which are molecules that mimic the biological activity of peptides. These peptidomimetics can have conformationally restricted structures due to the presence of a tetrahydrofurane ring, offering unique structural and functional properties for various applications in drug design and development (Defant et al., 2011).

Synthesis of Novel Chemical Entities

The compound has also been involved in the synthesis of various novel chemical entities with potential therapeutic applications. For example, new benzimidazole derivatives have been synthesized, acting as 5-HT3 receptor antagonists, which are used therapeutically for their antiemetic properties and potential use in psychiatric disorders (Pascual et al., 2003). Similarly, other derivatives like 2-amino-5-hydroxyindole-3-carboxylates have been developed as potent inhibitors of human 5-lipoxygenase, an enzyme involved in inflammation and allergic reactions, highlighting the compound's role in the development of anti-inflammatory therapeutics (Karg et al., 2009).

Drug Carrier Systems

Moreover, 5-Aminooxan-3-one hydrochloride derivatives are used in the formulation of drug carrier systems. A study mentioned the development of chitosan–dextran sulfate hydrogels using a related compound, 5-aminosalicylic acid, as a model drug molecule. These hydrogels were studied for colon-specific drug delivery, demonstrating the compound's relevance in designing drug delivery systems detectable using magnetic resonance imaging (MRI) techniques (Saboktakin et al., 2010).

Antioxidant Activity

The compound's derivatives have also shown promising antioxidant activity. A study synthesized a series of 4-aminopyrazol-5-ol hydrochlorides, analogs of the antioxidant Edaravone, and evaluated their antioxidant activity, showing that these derivatives were effective and non-cytotoxic, suggesting their potential as therapeutic drug candidates for diseases associated with oxidative stress (Burgart et al., 2022).

properties

IUPAC Name

5-aminooxan-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-4-1-5(7)3-8-2-4;/h4H,1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPRFYBXNLTCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCC1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminooxan-3-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.